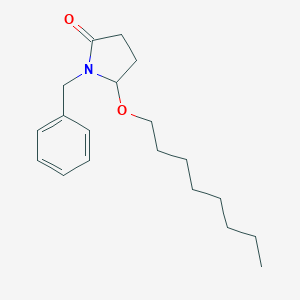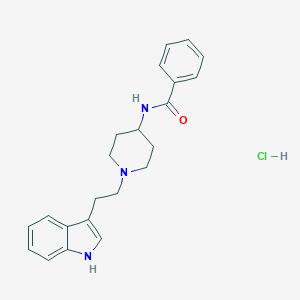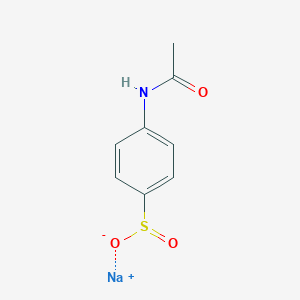![molecular formula C8H14OS2 B140719 6,10-Dithiaspiro[4.5]decan-2-ol CAS No. 156536-24-2](/img/structure/B140719.png)
6,10-Dithiaspiro[4.5]decan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dithiaspiro[4.5]decan-2-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DTDO or 2,2'-dithiobis(4,5-dihydrothiophene-3-ol) and has a unique spirocyclic structure. In 5]decan-2-ol.
Mechanism of Action
The mechanism of action of 6,10-Dithiaspiro[4.5]decan-2-ol is not fully understood. However, it is believed that the spirocyclic structure of the compound plays a key role in its electronic properties. This structure allows for efficient charge transport and has been shown to enhance the performance of electronic devices.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 6,10-Dithiaspiro[4.5]decan-2-ol. However, studies have shown that this compound is non-toxic and has low cytotoxicity. It has also been found to be stable under physiological conditions, making it a promising candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6,10-Dithiaspiro[4.5]decan-2-ol is its excellent electron transport properties. This makes it a promising candidate for use in electronic devices. However, the synthesis of this compound is complex and requires multiple steps, which can be a limitation for lab experiments.
Future Directions
There are several future directions for research on 6,10-Dithiaspiro[4.5]decan-2-ol. One area of research is in the development of new synthetic methods for this compound. Another area of research is in the application of this compound in biomedical devices, such as biosensors and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in organic electronics.
Synthesis Methods
The synthesis of 6,10-Dithiaspiro[4.5]decan-2-ol involves a multistep process that has been reported in the literature. The first step involves the preparation of 2,2'-dithiobis(thiophene-3-carboxaldehyde) through the reaction of thiophene-3-carboxaldehyde with carbon disulfide and sodium hydroxide. This intermediate is then reacted with sodium borohydride to produce 2,2'-dithiobis(4,5-dihydrothiophene-3-ol) which is then oxidized to 6,10-Dithiaspiro[4.5]decan-2-ol using lead tetraacetate.
Scientific Research Applications
6,10-Dithiaspiro[4.5]decan-2-ol has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of organic electronics. This compound has been found to have excellent electron transport properties and has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
properties
CAS RN |
156536-24-2 |
|---|---|
Product Name |
6,10-Dithiaspiro[4.5]decan-2-ol |
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
6,10-dithiaspiro[4.5]decan-3-ol |
InChI |
InChI=1S/C8H14OS2/c9-7-2-3-8(6-7)10-4-1-5-11-8/h7,9H,1-6H2 |
InChI Key |
SJBFCJHXZICAEV-UHFFFAOYSA-N |
SMILES |
C1CSC2(CCC(C2)O)SC1 |
Canonical SMILES |
C1CSC2(CCC(C2)O)SC1 |
synonyms |
6,10-Dithiaspiro[4.5]decan-2-ol(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)



![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)



![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)